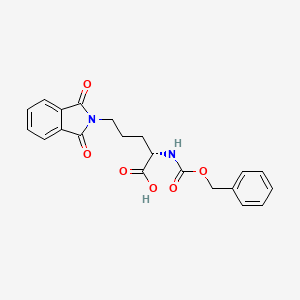
4,4'-(Cyclododecane-1,1-diyl)diphenol
Overview
Description
4,4’-(Cyclododecane-1,1-diyl)diphenol is an organic compound with the molecular formula C24H32O2 It is a diphenol derivative where two phenol groups are connected via a cyclododecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Cyclododecane-1,1-diyl)diphenol typically involves the reaction of phenol with cyclododecanone in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the diphenol compound. For instance, one method involves heating phenol and cyclododecanone with sulfuric acid at 80°C for one hour, followed by a prolonged reaction at 30-65°C for 52 hours .
Industrial Production Methods
Industrial production methods for 4,4’-(Cyclododecane-1,1-diyl)diphenol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Cyclododecane-1,1-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form cyclododecane derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclododecane derivatives.
Substitution: Esters or ethers of 4,4’-(Cyclododecane-1,1-diyl)diphenol.
Scientific Research Applications
4,4’-(Cyclododecane-1,1-diyl)diphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(Cyclododecane-1,1-diyl)diphenol involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The cyclododecane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)diphenol: Similar structure but with a cyclohexane ring instead of cyclododecane.
Bisphenol A (BPA): Contains two phenol groups connected by a propane bridge.
Uniqueness
4,4’-(Cyclododecane-1,1-diyl)diphenol is unique due to its larger cyclododecane ring, which imparts different physical and chemical properties compared to smaller ring analogs like 4,4’-(Cyclohexane-1,1-diyl)diphenol .
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)cyclododecyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O2/c25-22-14-10-20(11-15-22)24(21-12-16-23(26)17-13-21)18-8-6-4-2-1-3-5-7-9-19-24/h10-17,25-26H,1-9,18-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWMWBACMSEDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578849 | |
| Record name | 4,4'-(Cyclododecane-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29651-54-5 | |
| Record name | 4,4'-(Cyclododecane-1,1-diyl)diphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Indium tris[bis(trifluoromethanesulfonyl)azanide]](/img/structure/B1602194.png)



![(S)-Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylate 2hcl](/img/structure/B1602202.png)




